
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a methylamino group and a dihydroindenol moiety. Its stereochemistry is defined by the (1R,2S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol typically involves the reductive amination of a suitable precursor. One common method is the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one with methylamine. The reaction is catalyzed by supported platinum, which ensures high stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of catalyst and reaction conditions is critical to maintain the desired stereochemistry and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. It is known to facilitate the secretion of norepinephrine, a neurotransmitter involved in the “fight or flight” response. The compound’s effects are mediated through its binding to adrenergic receptors, leading to the activation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
- (1R,2S)-2-(Methylamino)-1-phenylpropyl acetate
- (1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol
- (1R,2S)-2-(Methylamino)-1-phenylpropane-1-thiol hydrochloride
Comparison: Compared to these similar compounds, (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is unique due to its dihydroindenol structure. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
164347-51-7 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H13NO/c1-11-10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-12H,6H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
XRSKXRSFBQMVOK-VHSXEESVSA-N |
SMILES isomérique |
CN[C@H]1[C@H](CC2=CC=CC=C12)O |
SMILES canonique |
CNC1C(CC2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


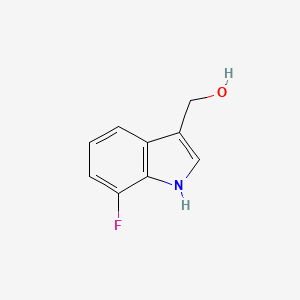
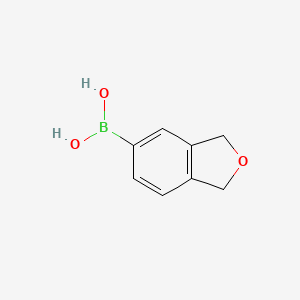



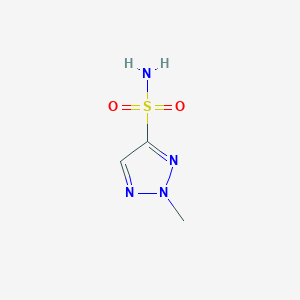
![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

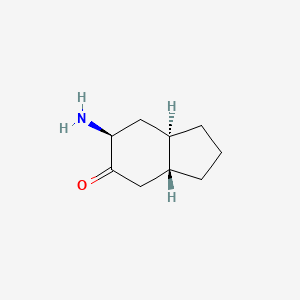
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
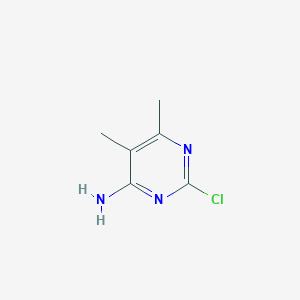
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
